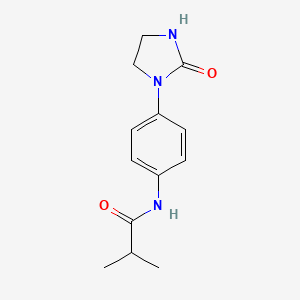
n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide: is a synthetic compound with a molecular formula of C13H17N3O2The compound features an imidazolidinone ring, which is a common motif in various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide typically involves the reaction of 4-isocyanatobenzoyl chloride with 2-oxoimidazolidine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimitotic agent, inhibiting cell division by targeting microtubules. This makes it a candidate for further research in cancer treatment .
Medicine: In medicinal chemistry, this compound is being explored for its antiproliferative, antiangiogenic, and antitumoral activities. It has shown promise in preclinical studies for the treatment of various cancers .
Industry: The compound is also used in the development of new materials and as a precursor for the synthesis of other bioactive molecules. Its versatility and reactivity make it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide involves its interaction with microtubules, essential components of the cell’s cytoskeleton. The compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This results in the inhibition of mitotic spindle formation, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis .
Comparación Con Compuestos Similares
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides
- Combretastatin A-4 analogs
Comparison: Compared to these similar compounds, n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide exhibits unique structural features that enhance its binding affinity to the colchicine-binding site. This results in improved antiproliferative activity and reduced toxicity. Additionally, its imidazolidinone ring provides a versatile platform for further chemical modifications, making it a valuable compound for drug development .
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(2-oxoimidazolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)12(17)15-10-3-5-11(6-4-10)16-8-7-14-13(16)18/h3-6,9H,7-8H2,1-2H3,(H,14,18)(H,15,17) |
Clave InChI |
AGMQDPGZGJKMPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















